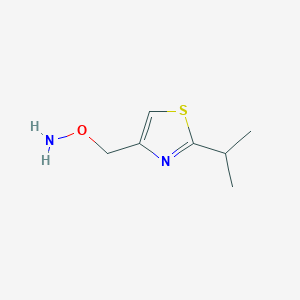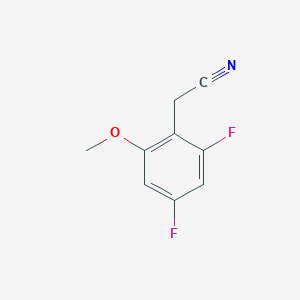
(S)-4-Amino-1,1-difluorobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Amino-1,1-difluorobutan-2-ol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a butane backbone. Its unique structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Amino-1,1-difluorobutan-2-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a precursor compound, such as a difluorobutene derivative, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen pressure of 1-5 bar and a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: (S)-4-Amino-1,1-difluorobutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of 4-amino-1,1-difluorobutan-2-one.
Reduction: Formation of 4-amino-1,1-difluorobutane.
Substitution: Formation of compounds like 4-amino-1,1-dihydroxybutan-2-ol or 4-amino-1,1-diaminobutan-2-ol.
Aplicaciones Científicas De Investigación
(S)-4-Amino-1,1-difluorobutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring chiral purity.
Mecanismo De Acción
The mechanism of action of (S)-4-Amino-1,1-difluorobutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development.
Comparación Con Compuestos Similares
®-4-Amino-1,1-difluorobutan-2-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
4-Amino-1,1-difluorobutane: Lacks the hydroxyl group, resulting in different reactivity and applications.
4-Amino-1,1-dihydroxybutan-2-ol:
Uniqueness: (S)-4-Amino-1,1-difluorobutan-2-ol stands out due to its chiral nature and the presence of both amino and fluorine groups. These features contribute to its versatility in chemical reactions and its potential in various scientific applications.
Propiedades
Fórmula molecular |
C4H9F2NO |
|---|---|
Peso molecular |
125.12 g/mol |
Nombre IUPAC |
(2S)-4-amino-1,1-difluorobutan-2-ol |
InChI |
InChI=1S/C4H9F2NO/c5-4(6)3(8)1-2-7/h3-4,8H,1-2,7H2/t3-/m0/s1 |
Clave InChI |
ZNUZTAYYIQVQKJ-VKHMYHEASA-N |
SMILES isomérico |
C(CN)[C@@H](C(F)F)O |
SMILES canónico |
C(CN)C(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


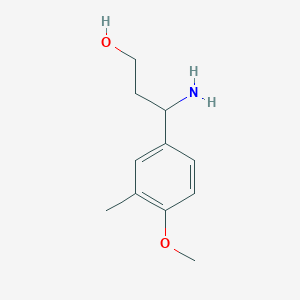
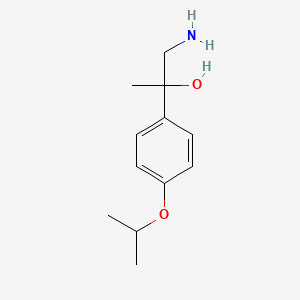


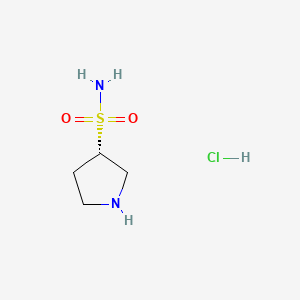
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-6'-carboxylic acid](/img/structure/B13593356.png)
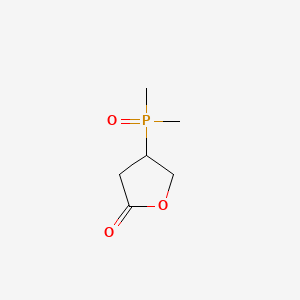
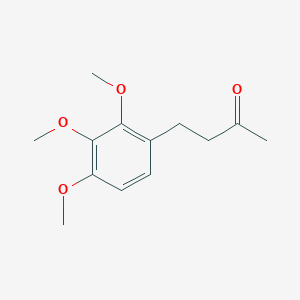

![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)

